1-(4-Aminophenoxy)-2-methylpropan-2-ol
Overview
Description
The compound “1-(4-Aminophenoxy)-2-methylpropan-2-ol” seems to be a type of aromatic compound that contains an aminophenoxy group . A similar compound, “4-[4-(4-aminophenoxy)phenoxy]aniline”, has been mentioned in the literature .
Synthesis Analysis
While specific synthesis methods for “1-(4-Aminophenoxy)-2-methylpropan-2-ol” were not found, similar compounds have been synthesized through various methods. For instance, “1,3-bis(4-aminophenoxy)benzene” and polyimide based on it and pyromellitic dianhydride were synthesized . Another compound, “1,3,5-tris[4-(4-aminophenoxy)phenoxy]benzene”, was synthesized using hydroquinone, 1-chloro-4-nitrobenzene, and 1,3,5-trichlorobenzene .Scientific Research Applications
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Functional Aromatic Polyamides
- Field : Polymer Chemistry .
- Application : Aromatic polyamides, or aramids, are high-performance materials due to their exceptional thermal and mechanical behavior . They are used in the production of advanced composites, paper, and cut and fire protective garments .
- Method : These polymers are synthesized through the reaction of aromatic diamines with aromatic dianhydrides .
- Results : The resulting materials exhibit high crystallization tendency and extremely high cohesive energy density, which contribute to their outstanding properties .
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Novel Polyimides Based on 10,10-bis [4- (4-aminophenoxy)phenyl]-9 (10H)-anthrone
- Field : Polymer Chemistry .
- Application : These polyimides are used in microelectronics, automobile, aerospace and other fields due to their good thermal stability, chemical resistance, and excellent mechanical and electrical properties .
- Method : The polyimides are synthesized by reacting the new aromatic diamine monomer with various aromatic dianhydrides .
- Results : The resulting polyimides are predominantly amorphous, display excellent thermal stability, and are soluble in common organic solvents .
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Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA)
- Field : Polymer Chemistry .
- Application : These semicrystalline polyimides are developed for their significant recrystallization ability and fast crystallization kinetics from the melt .
- Method : The polyimides are synthesized by reacting HQDPA with different diamines .
- Results : The resulting polyimides exhibit good thermal stability and mechanical properties .
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Aromatic Polyimide Films for Electronic Applications
- Field : Electronics .
- Application : Aromatic polyimides have excellent thermal stability, mechanical strength and toughness, high electric insulating properties, low dielectric constants and dissipation factors, and high radiation and wear resistance . They can be processed into a variety of materials, including films, fibers, carbon fiber composites, engineering plastics, foams, porous membranes, coatings, etc .
- Method : These materials are synthesized from aromatic dianhydrides and diamines .
- Results : The resulting materials have found widespread use in a variety of high-tech domains, including electric insulating, microelectronics and optoelectronics, aerospace and aviation industries .
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Aromatic Polyimides Derived from 4,4′-Oxydiphthalic Anhydride and 4,4′-Diaminodiphenylmethane
- Field : Polymer Chemistry .
- Application : These polyimides have various applications in the printed circuit, automobile, aerospace, and memory industries due to their thermal stability, high chemical resistance, high mechanical strength, and lower dielectric properties .
- Method : The polyimides are synthesized from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents .
- Results : The resulting polyimides exhibit excellent thermal stability with a decomposition temperature (T d) greater than 500 °C and relatively low coefficients of thermal expansion and dielectric constants .
-
Novel Polyimides Based on 10,10-bis [4- (4-aminophenoxy)phenyl]-9 (10H)-anthrone
- Field : Polymer Chemistry .
- Application : These polyimides are used in microelectronics, automobile, aerospace and other fields due to their good thermal stability, chemical resistance, and excellent mechanical and electrical properties .
- Method : The polyimides are synthesized by reacting the new aromatic diamine monomer with various aromatic dianhydrides .
- Results : The resulting polyimides are predominantly amorphous, display excellent thermal stability, and are soluble in common organic solvents .
-
Aromatic Polyimide Films for Electronic Applications
- Field : Electronics .
- Application : Aromatic polyimides have excellent thermal stability, mechanical strength and toughness, high electric insulating properties, low dielectric constants and dissipation factors, and high radiation and wear resistance . They can be processed into a variety of materials, including films, fibers, carbon fiber composites, engineering plastics, foams, porous membranes, coatings, etc . Aromatic polyimide materials have found widespread use in a variety of high-tech domains, including electric insulating, microelectronics and optoelectronics, aerospace and aviation industries .
- Method : These materials are synthesized from aromatic dianhydrides and diamines .
- Results : The resulting materials have found widespread use in a variety of high-tech domains, including electric insulating, microelectronics and optoelectronics, aerospace and aviation industries .
-
Aromatic Polyimides Derived from 4,4′-Oxydiphthalic Anhydride and 4,4′-Diaminodiphenylmethane
- Field : Polymer Chemistry .
- Application : These polyimides have various applications in the printed circuit, automobile, aerospace, and memory industries due to their thermal stability, high chemical resistance, high mechanical strength, and lower dielectric properties .
- Method : The polyimides are synthesized from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents .
- Results : The obtained polyimides were soluble in various solvents, such as N -methyl-2-pyrrolidone (NMP), N, N -dimethylacetamide (DMAc), N, N -dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), and chloroform (CClH 3 ). These polyimides exhibited excellent thermal stability with a decomposition temperature (T d) greater than 500 °C and relatively low coefficients of thermal expansion and dielectric constants .
-
Novel Polyimides Based on 10,10-bis [4- (4-aminophenoxy)phenyl]-9 (10H)-anthrone
- Field : Polymer Chemistry .
- Application : These polyimides are used in microelectronics, automobile, aerospace and other fields due to their good thermal stability, chemical resistance, and excellent mechanical and electrical properties .
- Method : The polyimides are synthesized by reacting the new aromatic diamine monomer with various aromatic dianhydrides .
- Results : The resulting polyimides are predominantly amorphous, display excellent thermal stability, and are soluble in common organic solvents .
Future Directions
While specific future directions for “1-(4-Aminophenoxy)-2-methylpropan-2-ol” were not found, research on similar compounds continues. For example, a novel aromatic diamine monomer containing pyridine rings, pyrrolidine groups, and ether linkages was synthesized, and a series of polyimides were synthesized from it .
properties
IUPAC Name |
1-(4-aminophenoxy)-2-methylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h3-6,12H,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVILWRGONPTHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC=C(C=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenoxy)-2-methylpropan-2-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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